![molecular formula C9H9ClN2S B181804 4-クロロ-2,5,6-トリメチルチエノ[2,3-d]ピリミジン CAS No. 83548-58-7](/img/structure/B181804.png)

4-クロロ-2,5,6-トリメチルチエノ[2,3-d]ピリミジン

説明

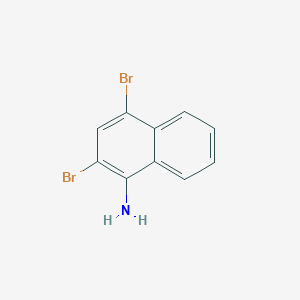

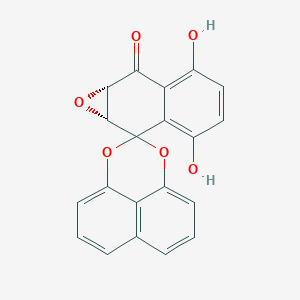

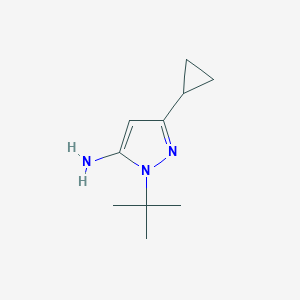

“4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine” is a chemical compound with the molecular formula C9H9ClN2S . It has a molecular weight of 212.70 g/mol . The IUPAC name for this compound is 4-chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine .

Molecular Structure Analysis

The molecular structure of “4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine” includes a thieno[2,3-d]pyrimidine core, which is a bicyclic system with a five-membered thiophene ring fused to a six-membered pyrimidine ring . The molecule also contains three methyl groups and one chlorine atom .Physical And Chemical Properties Analysis

“4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine” has a molecular weight of 212.70 g/mol . It has a computed XLogP3-AA value of 3.7, indicating its lipophilicity . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds .作用機序

4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine works by inhibiting the activity of certain enzymes, such as cytochrome P450 enzymes, which are responsible for the metabolism of drugs. Inhibition of these enzymes leads to a decrease in the rate at which drugs are metabolized, resulting in an increase in the concentration of the drug in the body. This can lead to an increase in the drug’s therapeutic effect, as well as an increase in its toxicity.

Biochemical and Physiological Effects

4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are responsible for the metabolism of drugs. It has also been shown to modulate the activity of certain ion channels, such as the potassium channel, which is involved in the regulation of cellular excitability. In addition, 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine has been shown to have anti-inflammatory and anti-cancer effects.

実験室実験の利点と制限

4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine has a number of advantages when used in laboratory experiments. It is a relatively inexpensive and readily available compound, and its synthesis is relatively straightforward. Additionally, it has a wide range of applications, including the study of enzyme inhibition and drug discovery. However, 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine also has some limitations. It is a relatively unstable compound, and its solubility in organic solvents is limited.

将来の方向性

There are a number of potential future directions for the use of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine in scientific research. It could be used to further study the biochemical and physiological effects of drugs, as well as their interactions with other compounds. Additionally, 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine could be used to develop new drugs, or to study the effects of existing drugs on specific diseases. It could also be used to study the effects of gene expression, or to develop new methods of drug delivery. Finally, 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine could be used to study the effects of environmental toxins on the body.

合成法

4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine can be synthesized through a variety of methods. One of the most commonly used methods is the N-methylation of 2,5-dichlorothienopyrimidine, which is a precursor of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine. This reaction is typically performed in the presence of a base, such as sodium ethoxide, and a catalyst, such as palladium or nickel chloride. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then reduced to the desired product.

科学的研究の応用

抗炎症活性

4-クロロ-2,5,6-トリメチルチエノ[2,3-d]ピリミジンを含むピリミジンは、抗炎症活性を含む様々な薬理学的効果を示すことがわかっている . これらは、プロスタグランジンE2、誘導型一酸化窒素合成酵素、腫瘍壊死因子-α、核因子κB、ロイコトリエン、およびいくつかのインターロイキンなどの特定の重要な炎症メディエーターの発現と活性を阻害する .

NF-κBおよびAP-1阻害剤

4-クロロ-2,5,6-トリメチルチエノ[2,3-d]ピリミジンに関連する、いくつかの2-クロロ-4-(トリフルオロメチル)ピリミジン-5-N-(3'、5'-ビス(トリフルオロメチル)フェニル)カルボキサミドが、NF-κBおよびAP-1の阻害剤として同定されている . これらの誘導体は、IL-2とIL-8の両方のレベルを阻害することがわかった .

抗腫瘍効果

4-クロロ-2,5,6-トリメチルチエノ[2,3-d]ピリミジンを含むピリミジンは、抗腫瘍効果を示すことがわかっている . たとえば、ピリトレキシムは、ピリミジンの誘導体であり、ジヒドロ葉酸レダクターゼ(DHFR)を阻害し、ラットの肉腫に対する良好な抗腫瘍効果を示した .

2-アゼチジノンの合成

4-クロロ-2,5,6-トリメチルチエノ[2,3-d]ピリミジンは、2-アゼチジノンの合成に使用される可能性がある . 2-アゼチジノンは、幅広い生物活性があることがわかっている4員環状アミドである。

抗癌剤のタンパク質結合研究

4-クロロ-2,5,6-トリメチルチエノ[2,3-d]ピリミジンは、ウシ血清アルブミンなどのタンパク質への抗癌剤の結合の研究に使用される可能性がある . 薬物がこれらのタンパク質にどのように結合するかを理解することは、効果的な抗癌療法の開発にとって重要である。

ピリドピリミジン誘導体の合成

4-クロロ-2,5,6-トリメチルチエノ[2,3-d]ピリミジンは、ピリドピリミジン誘導体の合成に使用される可能性がある . これらの誘導体は、治療上の関心を示しており、治療薬として使用が承認されている<a aria-label="2: 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine could potentially be used in the synthesis of pyridopyrimidine derivatives2" data-citationid="fe0dbc08-2ec9-ca90-6

特性

IUPAC Name |

4-chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2S/c1-4-5(2)13-9-7(4)8(10)11-6(3)12-9/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOQGBZKVBVNLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(=N2)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366129 | |

| Record name | 4-chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83548-58-7 | |

| Record name | 4-chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B181749.png)